(R)-N-Methyl-N-(pyrrolidin-3-yl)methanesulfonamide hydrochloride
Overview
Description
“®-N-Methyl-N-(pyrrolidin-3-yl)methanesulfonamide hydrochloride” is a chemical compound with the CAS Number: 2344757-87-3 . It has a molecular weight of 200.69 . The compound is also known as N-[(3R)-pyrrolidin-3-yl]methanesulfonamide hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H12N2O2S.ClH/c1-10(8,9)7-5-2-3-6-4-5;/h5-7H,2-4H2,1H3;1H/t5-;/m1./s1 . This code provides a specific string of characters that describes the molecular structure of the compound.Physical and Chemical Properties Analysis
The compound is a powder and it is stored at room temperature .Scientific Research Applications
Oxidation of Nauseous Sulfur Compounds by Photocatalysis
A study by Cantau et al. (2007) explores the photocatalytic treatment of gaseous flow polluted by sulfur compounds like methanethiol (MSH), dimethylsulfide (DMS), and dimethyldisulfide (DMDS) using TiO2-based photocatalytic processes and alternative materials. This research is pertinent to industrial and water treatment plants aiming to reduce harmful effects caused by these compounds through oxidation (Cantau et al., 2007).
Diagnostic Lipid Biomarker and Stable Carbon Isotope Signatures
Niemann and Elvert (2008) reviewed the anaerobic oxidation of methane (AOM) with sulfate, focusing on microbial communities involved in this process. This study highlights the importance of methane as a sink in marine environments and the role of methanotrophic archaea and sulfate-reducing bacteria in AOM (Niemann & Elvert, 2008).
Xylan Derivatives and Their Application Potential
Petzold-Welcke et al. (2014) discuss the chemical modification of xylan into biopolymer ethers and esters, highlighting its application potential in drug delivery and as antimicrobial agents. This research underlines the versatility of biopolymers derived from natural sources for various industrial applications (Petzold-Welcke et al., 2014).
Homogeneous Functionalization of Methane
Gunsalus et al. (2017) review the advancements in homogeneous systems for converting methane to functionalized products, emphasizing the need for sustainable and economical processes. This study is relevant for understanding the potential chemical transformations of methane, a principal component of natural gas (Gunsalus et al., 2017).
Pyrrolidine in Drug Discovery
A review by Li Petri et al. (2021) on the use of the pyrrolidine ring in medicinal chemistry highlights the versatility of this scaffold for developing biologically active compounds. This work could offer insights into the structural importance and application potential of pyrrolidine derivatives in pharmaceuticals (Li Petri et al., 2021).
Safety and Hazards
The compound has been classified under GHS07 for safety . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
N-methyl-N-[(3R)-pyrrolidin-3-yl]methanesulfonamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2S.ClH/c1-8(11(2,9)10)6-3-4-7-5-6;/h6-7H,3-5H2,1-2H3;1H/t6-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQECDOZPXSNTCY-FYZOBXCZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCNC1)S(=O)(=O)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@@H]1CCNC1)S(=O)(=O)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1810074-90-8 | |
Record name | Methanesulfonamide, N-methyl-N-(3R)-3-pyrrolidinyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1810074-90-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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